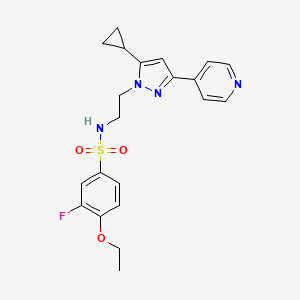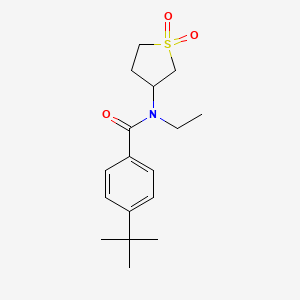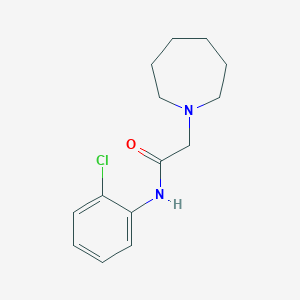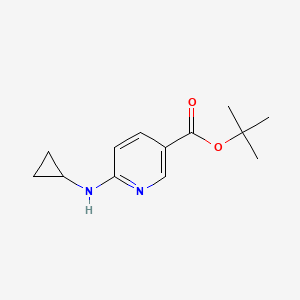
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H23FN4O3S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity in Palladium-catalyzed Arylations
Pyrazole derivatives, closely related to the chemical structure , have shown significant reactivity in palladium-catalyzed direct arylation processes. These derivatives, particularly those bearing a cyclopropyl group at the C3-position and an amino substituent at C5, enable the regioselective synthesis of C4-arylated pyrazoles without the decomposition of the cyclopropyl unit. This reactivity opens avenues for creating complex molecular architectures, including tricyclic compounds, through intramolecular arylations, providing a basis for the development of new pharmacophores and material science applications (Sidhom et al., 2018).
Antitumor Potential
Sulfonamide derivatives, which form the backbone of the compound , have been synthesized and studied for their potential as antitumor agents. These derivatives, designed with specific functionalities like 5-fluorouracil and nitrogen mustard, have demonstrated high antitumor activity and low toxicity in preclinical models. The design and synthesis of these compounds leverage the sulfonamide group's ability to act as a versatile scaffold for introducing antitumor functionalities, highlighting the potential of such structures in cancer therapy (Huang, Lin, & Huang, 2001).
Corrosion Inhibition
Derivatives with structures similar to the compound of interest have been evaluated for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds. The findings suggest potential applications in materials science, especially in protecting metallic surfaces from corrosion, thereby extending their life in industrial applications (Kaya et al., 2016).
Anticancer and Radiosensitizing Activities
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing properties. These studies underline the chemical versatility of sulfonamide-based compounds in mediating significant biological effects, including the enhancement of cancer cell radiosensitivity. Such findings are crucial for developing novel cancer therapeutics and adjunct therapies that could improve the efficacy of existing treatment modalities (Ghorab et al., 2015).
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S/c1-2-29-21-6-5-17(13-18(21)22)30(27,28)24-11-12-26-20(16-3-4-16)14-19(25-26)15-7-9-23-10-8-15/h5-10,13-14,16,24H,2-4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXRNWYLOKOSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)




![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)

